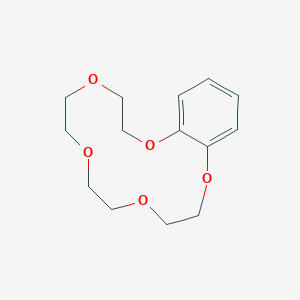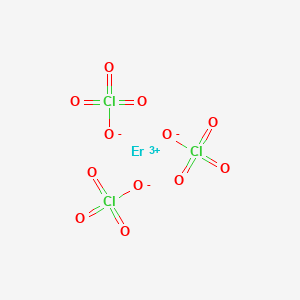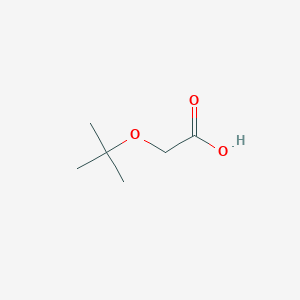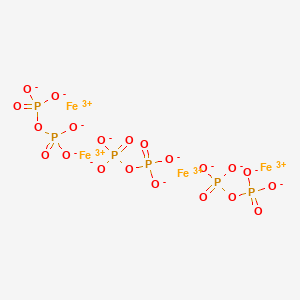
Benzo-15-crown-5
Overview
Description
Benzo-15-crown-5 is a macrocyclic compound that belongs to the class of crown ethers . It is used as a ligand in metal-catalyzed reactions to enhance the reactivity and selectivity by coordinating with metal cations .
Synthesis Analysis
New derivatives of benzo-15-crown-5 with flexible appended N2O unsymmetrical Schiff bases were prepared by a two-step procedure which involves: (i) preparation of N2O Schiff bases by condensation of hydrazine with salicylaldehyde, 3-methoxysalicylaldehyde or 2-hydroxy-1-naphtaldehyde and (ii) reaction of the resulting NH2 functionalized compounds with 4’-formyl-benzo-15-crown-5 .Molecular Structure Analysis
The molecular structures of benzo-15-crown-5 show a new irregular conformation of the crown ether .Chemical Reactions Analysis
Novel electrogenerated chemiluminescence (ECL) reagents with high fluorescence quantum yields bearing 15-crown-5 moiety have been synthesized and characterized .Physical And Chemical Properties Analysis
The association constants of benzo-15-crown-5 and Li+, Li+ partition, and the separation factor of 6Li and 7Li were investigated .Scientific Research Applications
Synthesis of Hetero-Binucleating Ligands
Benzo-15-crown-5 ethers can be modified to create hetero-binucleating ligands. These ligands are significant in the study of coordination chemistry and can be used to modulate the redox and electronic properties of transition metal centers by binding to alkaline, alkaline earth, and lanthanide ions .
Lithium Extraction Systems
Benzo-15-crown-5 is used in lithium extraction systems, particularly for the production of lithium-7, which is crucial in the nuclear power industry. The ether is used as an extractant in ionic liquids for the efficient separation and extraction of lithium isotopes from aqueous solutions .
Phase-Transfer Catalysis
In synthetic chemistry, Benzo-15-crown-5 plays a pivotal role as a phase-transfer catalyst. It facilitates the transfer of a reactant from one phase into another where the reaction occurs, thus increasing the reaction rate .
Host-Guest Chemistry
This compound is involved in ‘Host-Guest’ chemistry, which is essential for understanding the transport of ions and molecules. It helps in identifying the movement of essential elements within biological systems .
Sensor Development
The ability of Benzo-15-crown-5 to bind selectively with certain cations makes it a good candidate for developing sensors. These sensors can detect and measure the presence of specific ions in various environments .
Complexation Agent
Benzo-15-crown-5 is involved in complexation through its ether oxygen atoms. It forms complexes with various ions, which can be used to study ion properties or to remove unwanted ions from solutions .
Mechanism of Action
Target of Action
Benzo-15-crown-5, a macrocyclic compound, belongs to the class of crown ethers . Its primary targets are metal cations, specifically sodium and potassium . These metal cations play crucial roles in various biological processes, including nerve impulse transmission and maintenance of cell membrane potential.
Mode of Action
Benzo-15-crown-5 acts as a ligand, enhancing the reactivity and selectivity of metal-catalyzed reactions by coordinating with metal cations . It forms complexes with these cations, altering their reactivity and enabling them to participate in various chemical reactions . For instance, it has been utilized in certain metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille reactions, to improve the efficiency and selectivity of the transformations .
Result of Action
The result of Benzo-15-crown-5’s action is the enhanced reactivity and selectivity of metal-catalyzed reactions . It has been shown to improve the efficiency and selectivity of certain metal-catalyzed cross-coupling reactions . Additionally, it has been used as a reactant in the synthesis of a phenol-based benzo-15-crown-5 ether resin, which is further used for lithium isotope separation, relying on the selective absorption of the Li-6 isotope .
Action Environment
The action environment of Benzo-15-crown-5 can influence its action, efficacy, and stability. These systems typically involve two immiscible phases, and the crown ether can shuttle ions from one phase to the other, influencing the reaction’s rate and outcome .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(19),15,17-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5/c1-2-4-14-13(3-1)18-11-9-16-7-5-15-6-8-17-10-12-19-14/h1-4H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEPSTUXZLEUCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=CC=CC=C2OCCOCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161511 | |
| Record name | 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo-15-crown-5 | |
CAS RN |
14098-44-3 | |
| Record name | Benzo-15-crown-5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14098-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014098443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14098-44-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Benzo-15-crown-5 exhibits a strong affinity for metal cations, particularly alkali metal ions, due to its macrocyclic structure. [] The oxygen atoms within the crown ether ring can coordinate with metal ions, forming stable complexes. This interaction is size-selective, meaning benzo-15-crown-5 preferentially binds cations with ionic radii that fit well within its cavity. [] For instance, it displays a notable preference for potassium ions over other alkali metal ions. [] The strength and selectivity of binding depend on factors like cation size, solvent polarity, and substituents on the benzo-15-crown-5 ring.
A: Yes, complexation with benzo-15-crown-5 can significantly impact the reactivity of metal ions. [] By encapsulating the metal ion, the crown ether alters its solvation sphere and can enhance its solubility in organic solvents. [] This can facilitate reactions that would otherwise be slow or impossible in certain solvents. For example, benzo-15-crown-5 has been employed as a phase-transfer catalyst to facilitate reactions between reagents present in different phases. [, ]
ANone: Benzo-15-crown-5 has the molecular formula C14H20O5 and a molecular weight of 268.31 g/mol.
ANone: Various spectroscopic methods are used to characterize benzo-15-crown-5 and its metal complexes. These include:
- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR provide information about the structure and conformation of the crown ether ring and any substituents. [, , , ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and can reveal changes in bond vibrations upon complexation with metal ions. [, , , ]
- UV-Vis Spectroscopy: This technique is valuable for studying the electronic transitions in benzo-15-crown-5 and its complexes, providing insights into metal-ligand interactions. [, , , ]
- Mass Spectrometry (MS): MS is employed to determine the molecular weight of the crown ether and its complexes. [, ]
ANone: Benzo-15-crown-5 and its derivatives have been incorporated into polymers, liquid crystals, and membranes for various applications, including:
- Ion-selective electrodes: The selective complexation of specific metal ions by benzo-15-crown-5 derivatives makes them suitable for use in ion-selective electrodes. []
- Liquid crystal polymers: Crown ether-containing liquid crystal polymers exhibit unique phase transitions influenced by metal ion complexation, potentially leading to applications in sensors and displays. [, ]
- Membranes for separation and transport: Benzo-15-crown-5 has been investigated for its potential in separating and transporting metal ions across liquid membranes, with potential applications in extraction and purification processes. [, , ]
- Predict the structures and stabilities of benzo-15-crown-5 complexes with different metal ions. [, ]
- Study the conformational preferences of benzo-15-crown-5 in different solvents and environments. []
- Gain insights into the electronic properties and spectroscopic characteristics of benzo-15-crown-5 and its complexes. []
ANone: SAR studies are crucial in understanding the relationship between the structure of benzo-15-crown-5 derivatives and their metal-binding affinity and selectivity.
- Ring size: Altering the number of oxygen atoms in the crown ether ring directly impacts the size of the binding cavity and thus the selectivity for specific metal ions. [, ]
- Substituents: Introducing different substituents on the benzo group or the crown ether ring can modify the electronic properties, solubility, and steric environment of the binding site, leading to changes in binding affinity and selectivity. [, , ]
- Side arms: Attaching side arms with specific functional groups to the crown ether can introduce additional binding sites or modulate the overall complexation process. [, , ]
A: The discovery of crown ethers by Charles Pedersen in 1967 marked a significant milestone. [] His pioneering work on their synthesis and ability to selectively bind alkali metal ions led to the rapid development of this field. The development of new synthetic methods for crown ethers and the exploration of their diverse applications in areas like catalysis, separation science, and sensing continue to be active areas of research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B77235.png)








![6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B77250.png)
![2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol](/img/structure/B77251.png)
![2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B77254.png)